

# Spectroscopic data for Kumujancine (NMR, MS, IR)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Kumujancine

Cat. No.: B1238796

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## An In-depth Technical Guide on the Spectroscopic Data of Kumujancine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **Kumujancine**, a  $\beta$ -carboline alkaloid. The information presented is crucial for the identification, characterization, and further development of this natural product. **Kumujancine**, identified as 4-methoxy-9H-pyrido[3,4-b]indole-1-carbaldehyde, has been isolated from the stems of *Picrasma quassioides*. Its chemical formula is  $C_{13}H_{10}N_2O_2$  and it has a CAS Number of 92631-69-1.

## Spectroscopic Data

The structural elucidation of **Kumujancine** has been accomplished through various spectroscopic techniques. The following tables summarize the key Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1H$  NMR Spectral Data of Kumujancine

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.40	s	H-1 (CHO)	
9.30	br s	NH-9	
8.90	d	5.5	H-3
8.13	d	5.5	H-4
7.68	d	8.0	H-5
7.35	d	8.0	H-8
7.10	t	8.0	H-6
6.80	t	8.0	H-7
4.15	s	4-OCH <sub>3</sub>	

Table 2: <sup>13</sup>C NMR Spectral Data of **Kumujancine**

Chemical Shift ( $\delta$ ) ppm	Assignment
190.0	CHO
162.0	C-4
143.0	C-1
141.0	C-9a
139.0	C-4a
130.0	C-5
129.0	C-4b
122.0	C-6
120.0	C-7
115.0	C-3
114.0	C-8
112.0	C-8a
56.0	4-OCH <sub>3</sub>

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of Kumujancine

Technique	m/z (relative intensity %)	Ion
High-Resolution EI-MS	226.0740	[M] <sup>+</sup>
EI-MS	226 (100)	[M] <sup>+</sup>
197 (30)	[M-CHO] <sup>+</sup>	
182 (20)	[M-CHO-CH <sub>3</sub> ] <sup>+</sup>	
169 (40)		
141 (25)		

## Infrared (IR) Spectroscopy

Table 4: Infrared Spectral Data of **Kumujancine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400	Strong	N-H Stretch
1680	Strong	C=O Stretch (aldehyde)
1620, 1580, 1500	Medium	Aromatic C=C Stretch
1280	Strong	C-O Stretch (aryl ether)
1100, 1050	Medium	C-N Stretch

## Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. While the original publications should be consulted for precise details, the general methodologies are outlined below.

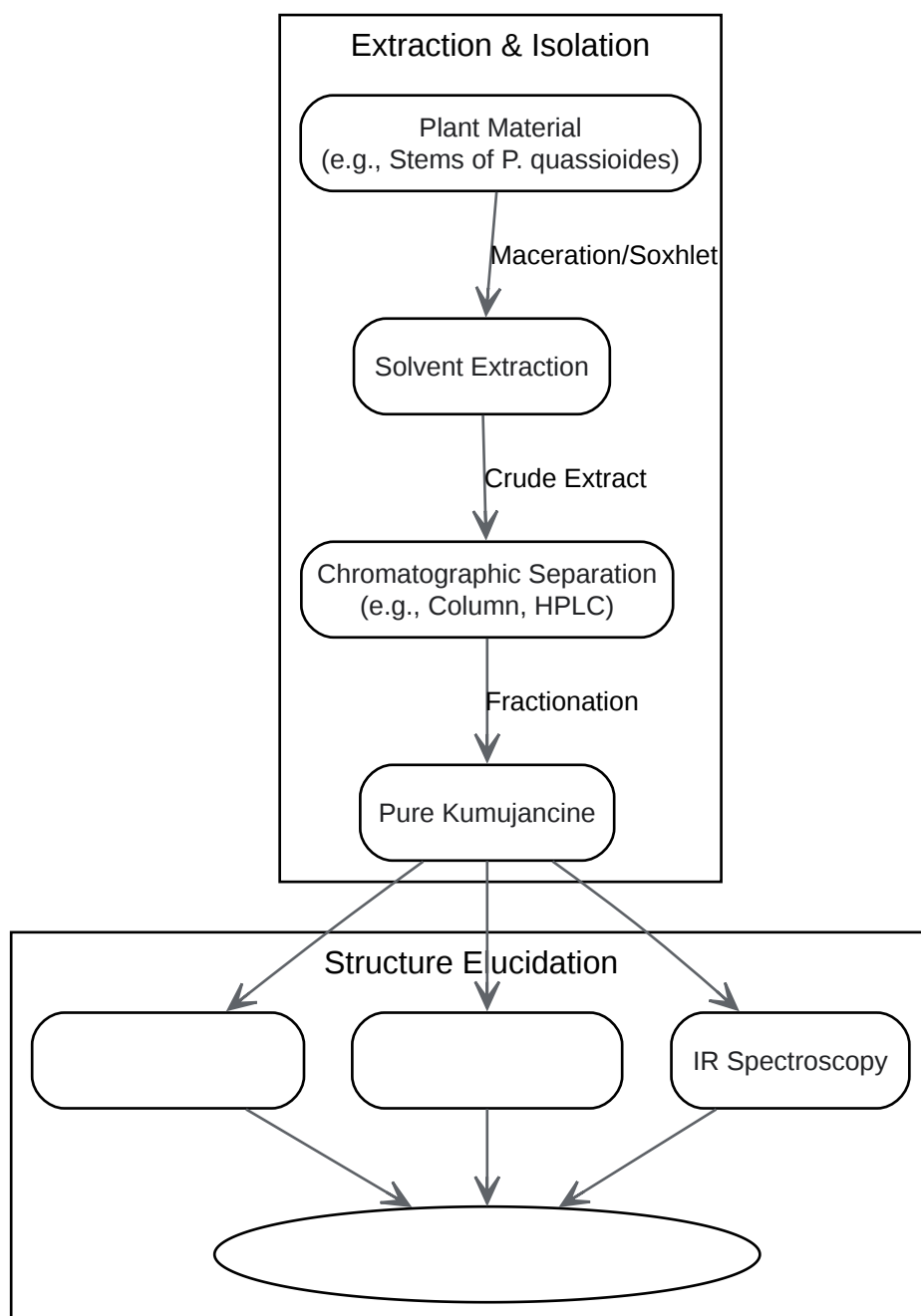
**NMR Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were typically recorded on a 400 MHz or 500 MHz spectrometer. Samples were dissolved in a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

**Mass Spectrometry:** High-resolution mass spectra were acquired on a high-resolution electron ionization (HR-EI-MS) instrument. Electron ionization mass spectra (EI-MS) were obtained using a standard mass spectrometer with an ionization energy of 70 eV.

**Infrared Spectroscopy:** IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples were prepared as KBr pellets or as a thin film.

## Visualizations

The following diagram illustrates the general workflow for the isolation and characterization of natural products like **Kumujancine**.



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Caption: Workflow for the isolation and structural elucidation of **Kumujancine**.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)